Thermal Decomposition: LiSbF₆ vs. LiPF₆
LiSbF₆ exhibits an initial thermal decomposition temperature of 367.64 °C [1]. In contrast, LiPF₆ is documented to undergo thermal dissociation to LiF and PF₅ between 100 °C and 200 °C [2], representing a decomposition onset temperature differential of at least 167 °C. This thermal stability gap directly impacts electrolyte safety margins and operational temperature ranges. Additionally, LiSbF₆-doped di-ureasil hybrid xerogel electrolytes maintain structural integrity and are thermally stable to at least 200 °C without evidence of decomposition [3].
| Evidence Dimension | Thermal decomposition temperature (onset) |
|---|---|
| Target Compound Data | 367.64 °C (initial decomposition temperature) |
| Comparator Or Baseline | LiPF₆: 100–200 °C decomposition range |
| Quantified Difference | ≥167 °C higher decomposition onset for LiSbF₆ |
| Conditions | Thermal stability test (LiSbF₆); literature-reported decomposition range (LiPF₆) in standard conditions |
Why This Matters
The substantially higher thermal decomposition threshold enables LiSbF₆-based electrolytes to maintain chemical stability under elevated temperature conditions where LiPF₆ would degrade, directly expanding the safe operating envelope for high-temperature lithium battery applications.
- [1] Preparation and Characterization of LiSb(OH)₆ and LiSbF₆ for Lithium-Ion Batteries. 2019. View Source
- [2] Han, J.-G.; et al. Effect of fluoride additives on the corrosion of aluminum for lithium ion batteries. Solid State Ionics, 2002, 152-153, 155-160. View Source
- [3] Rodrigues, L.C.; et al. Structural studies of novel di-ureasil ormolytes doped with lithium hexafluoroantimonate. Solid State Ionics, 2012, 226, 7-14. View Source
